molecular formula C8H14O2S B8264934 Ethyl thiane-4-carboxylate

Ethyl thiane-4-carboxylate

Cat. No.: B8264934
M. Wt: 174.26 g/mol
InChI Key: JHENDCSOKHBFSH-UHFFFAOYSA-N
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Description

Ethyl thiane-4-carboxylate is an organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea. The reaction typically proceeds under reflux conditions in ethanol, yielding this compound as the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave-assisted synthesis or flow chemistry techniques can enhance reaction rates and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl thiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

Scientific Research Applications

Ethyl thiane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl thiane-4-carboxylate and its derivatives involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit the activity of enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but contains an amino group at the 2-position.

    Ethyl thiazole-4-carboxylate: Lacks the thiane ring but shares the thiazole core.

    Ethyl 2-bromothiazole-4-carboxylate: Contains a bromine atom at the 2-position.

Uniqueness: Ethyl thiane-4-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for the development of novel compounds .

Properties

IUPAC Name

ethyl thiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-2-10-8(9)7-3-5-11-6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHENDCSOKHBFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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